

# Application Notes and Protocols: 2-Aminoquinoline-3-carbonitrile in Organic Synthesis

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## Compound of Interest

Compound Name: 2-Aminoquinoline-3-carbonitrile

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These application notes provide a comprehensive overview of the utility of **2-aminoquinoline-3-carbonitrile** and its precursors as versatile building blocks in the synthesis of diverse heterocyclic compounds with significant biological activities. Detailed experimental protocols for key transformations are provided, along with tabulated quantitative data for easy reference and comparison.

## Synthesis of Pyrano[3,2-c]quinoline Derivatives as Potential Kinase Inhibitors

2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles represent a class of compounds with promising antiproliferative activity, acting as potential inhibitors of EGFR, BRAFV600E, and HER-2.<sup>[1][2]</sup> The synthesis involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinolines with 2-benzylidenemalononitriles.

## Experimental Protocol: General Procedure for the Synthesis of 2-Amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles (5a-l)<sup>[1]</sup>

A mixture of the appropriate 4-hydroxy-2-oxo-1,2-dihydroquinoline (1 mmol) and 2-benzylidenemalononitrile (1 mmol) in ethanol (20 mL) containing a few drops of piperidine was heated under reflux for 3-5 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture was cooled to room temperature. The solid product that precipitated was collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to afford the pure pyrano[3,2-c]quinoline derivatives.

## Quantitative Data for Selected Pyrano[3,2-c]quinoline Derivatives

Compound	R	Ar	Yield (%)	m.p. (°C)
5a	H	C <sub>6</sub> H <sub>5</sub>	80	304–306
5c	7-OCH <sub>3</sub>	C <sub>6</sub> H <sub>5</sub>	92	312–314
5d	6-CH <sub>3</sub>	C <sub>6</sub> H <sub>5</sub>	90	300–302
5k	7-CH <sub>3</sub>	4-ClC <sub>6</sub> H <sub>4</sub>	-	-

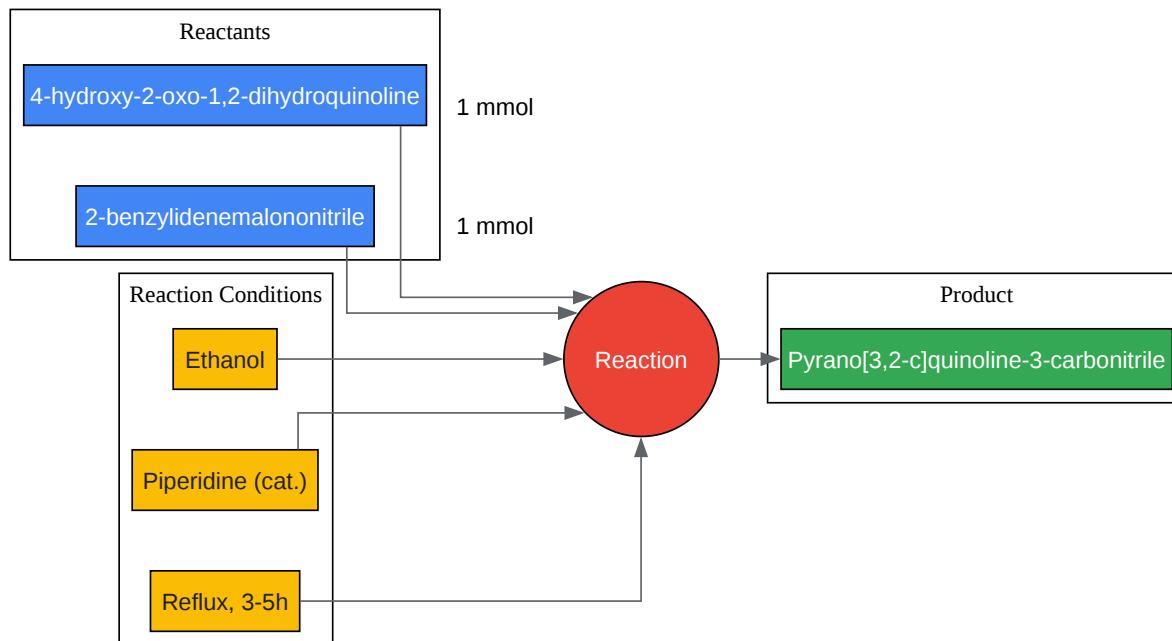
Note: '-' indicates data not available in the provided search results.

## Antiproliferative Activity Data[1]

Compound	GI <sub>50</sub> (nM)	IC <sub>50</sub> EGFR (nM)	IC <sub>50</sub> BRAFV600E (nM)	IC <sub>50</sub> HER-2 (nM)
5e	26	71	62	21
5h	28	75	67	23
Erlotinib	33	-	-	-

Note: GI<sub>50</sub> values are against a panel of four cancer cell lines.

## Reaction Workflow

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Caption: Synthesis of Pyrano[3,2-c]quinolines.

## One-Pot Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles

A novel and efficient one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles has been developed using ammonium chloride as a catalyst.<sup>[3][4]</sup> This method utilizes a Mannich-type reaction involving aromatic amines, aromatic aldehydes, and malononitrile.

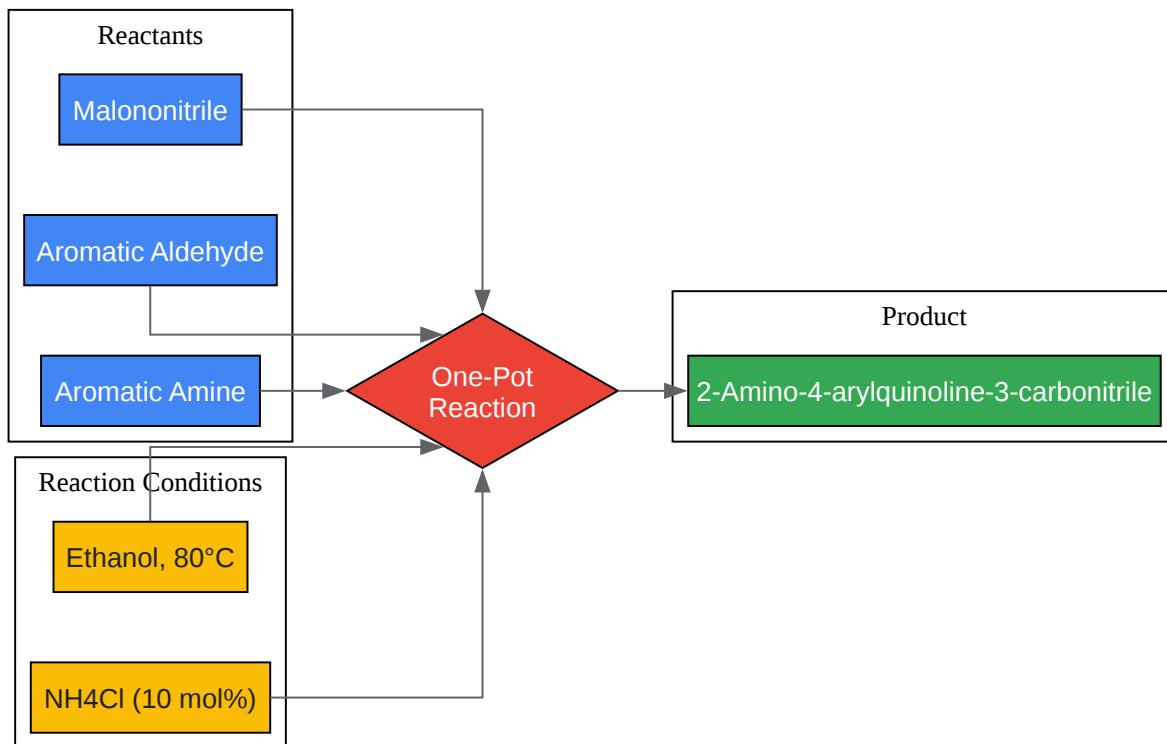
## Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles<sup>[4]</sup>

In a round-bottom flask, a mixture of an aromatic amine (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium chloride (10 mol%) in 15 mL of ethanol was stirred at 80°C. The progress of the reaction was monitored by TLC. Upon completion, the reaction mixture was cooled to room temperature. The precipitated solid was collected by filtration and washed with ethanol to obtain the pure product.

## Quantitative Data for Selected 2-Amino-4-arylquinoline-3-carbonitriles

Entry	Aromatic Amine	Aromatic Aldehyde	Yield (%)
1	Aniline	Benzaldehyde	85
2	4-Chloroaniline	4-Chlorobenzaldehyde	92
3	4-Methoxyaniline	4-Methoxybenzaldehyde	90
4	Aniline	4-Nitrobenzaldehyde	82

## Proposed Reaction Pathway

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Caption: One-Pot Synthesis of 2-Amino-4-arylquinolines.

## Synthesis of Fused Heterocyclic Systems: Pyrazolo[3,4-b]quinolines

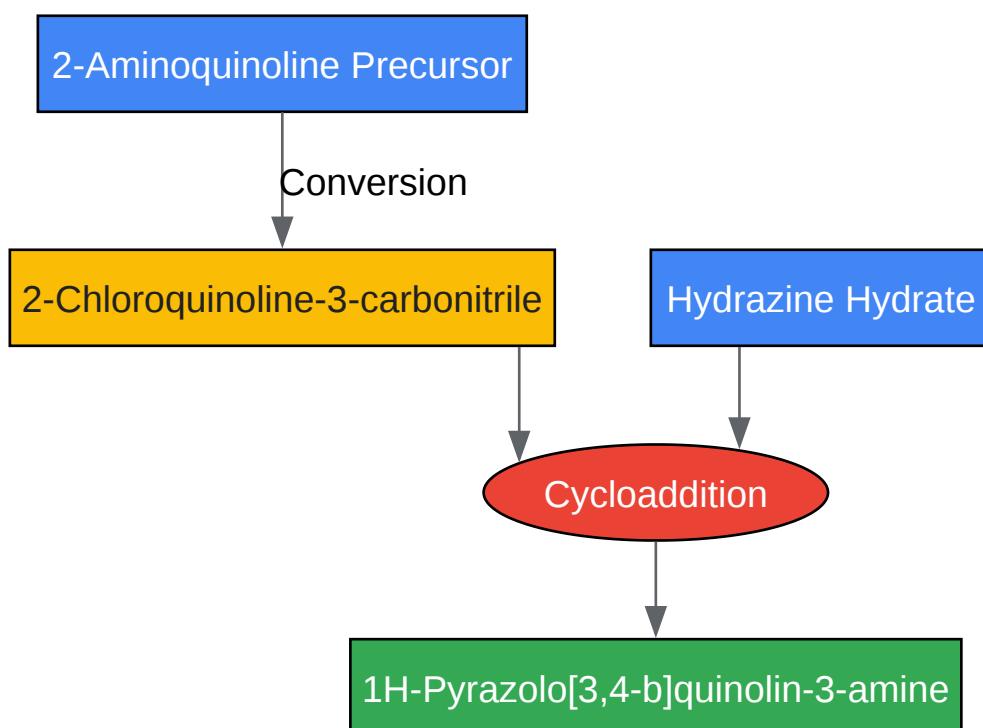
2-Chloroquinoline-3-carbonitrile, which can be derived from 2-aminoquinoline precursors, serves as a key intermediate in the synthesis of fused heterocyclic systems such as 1H-pyrazolo[3,4-b]quinolin-3-amine.[5]

## Experimental Protocol: Synthesis of 1H-pyrazolo[3,4-b]quinolin-3-amine from 2-Chloroquinoline-3-

## carbonitrile[5]

2-Chloroquinoline-3-carbonitrile is subjected to cycloaddition with hydrazine hydrate. A typical procedure involves refluxing a mixture of 2-chloroquinoline-3-carbonitrile and an excess of hydrazine hydrate in a suitable solvent like ethanol. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and purified by recrystallization.

## Logical Relationship Diagram



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Caption: Synthesis of Pyrazolo[3,4-b]quinolines.

## Synthesis of Quinoline-3-carbonitrile Derivatives as Antibacterial Agents

A one-pot multicomponent reaction can be employed to synthesize novel quinoline-3-carbonitrile derivatives with potential antibacterial activity.[6]

## Experimental Protocol: General Procedure for the Synthesis of Antibacterial Quinoline-3-carbonitriles[6]

A mixture of an appropriate aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (1 mmol), and ammonium acetate (1.2 mmol) in a suitable solvent is heated. The reaction is monitored by TLC. After completion, the mixture is worked up by pouring it into ice water, and the precipitated solid is filtered, washed, and purified.

## Antibacterial Activity Data for Selected Quinoline-3-carbonitrile Derivatives[6]

Compound	Bacterial Strain	Activity
QD1-QD5	Gram-positive and Gram-negative	Promising antibacterial activity
QD4	-	Good interaction with DNA gyrase

Note: Specific Minimum Inhibitory Concentration (MIC) values were not provided in the search results.

These application notes demonstrate the significant potential of **2-aminoquinoline-3-carbonitrile** and its analogues as foundational scaffolds for the synthesis of a wide array of heterocyclic compounds. The straightforward and efficient synthetic protocols, coupled with the significant biological activities of the resulting molecules, make these building blocks highly valuable for researchers in medicinal chemistry and drug discovery.

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## References

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